N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline
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Overview
Description
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H10F3NS. This compound features a thiophene ring attached to a benzene ring, which is further substituted with a trifluoromethyl group and an aniline moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a methyl group at the 2-position.
Nucleophilic Substitution: The thiophene derivative undergoes a nucleophilic substitution reaction with 3-(trifluoromethyl)aniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)-2-(trifluoromethyl)aniline
- N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline
Uniqueness
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c13-12(14,15)9-3-1-4-10(7-9)16-8-11-5-2-6-17-11/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITFIAXGICCOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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